molecular formula C11H17N5O3 B7559706 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide

2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide

Cat. No. B7559706
M. Wt: 267.28 g/mol
InChI Key: QAIXJSPMFOXPBJ-UHFFFAOYSA-N
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Description

2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide, also known as EPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPA is a member of the pyridine family of compounds and is characterized by its nitro and carboxamide functional groups.

Scientific Research Applications

2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to inhibit the activity of several enzymes, including tyrosine kinases and phosphatases, which play important roles in cancer cell signaling.
Biochemical and Physiological Effects:
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a wide range of diseases, including inflammatory disorders and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the molecular mechanisms of disease and for developing new therapies. However, 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide also has some limitations, including its relatively low solubility and stability in aqueous solutions. These limitations can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide. One area of interest is in the development of new cancer therapies that target specific signaling pathways and enzymes. Another area of interest is in the development of new anti-inflammatory and antioxidant therapies for the treatment of a wide range of diseases. Additionally, there is a need for further research into the pharmacokinetics and pharmacodynamics of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide, including its absorption, distribution, metabolism, and excretion in vivo.

Synthesis Methods

2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-nitropyridine with 3-chloropropylamine and ethylamine. The reaction proceeds through a series of steps, including nucleophilic substitution and condensation reactions, to form the final product. The purity and yield of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide can be improved using various purification techniques, such as recrystallization and column chromatography.

properties

IUPAC Name

2-[3-(ethylamino)propylamino]-5-nitropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-2-13-4-3-5-14-11-9(10(12)17)6-8(7-15-11)16(18)19/h6-7,13H,2-5H2,1H3,(H2,12,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIXJSPMFOXPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide

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